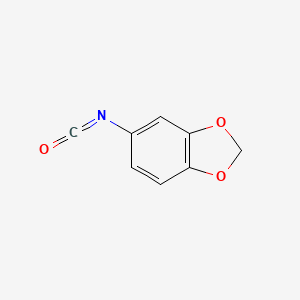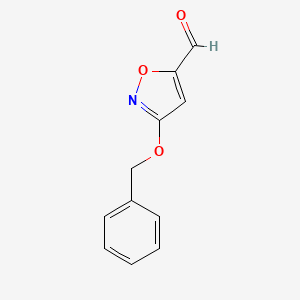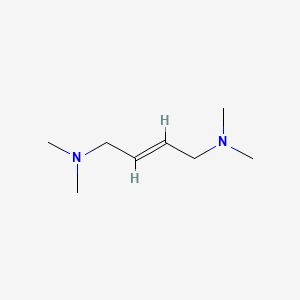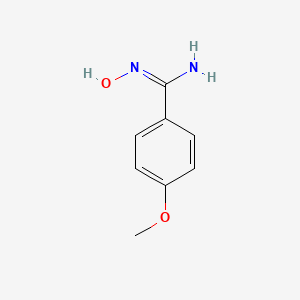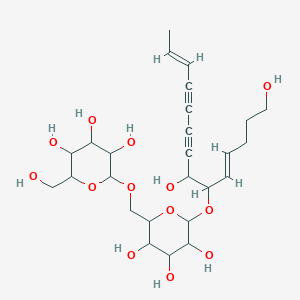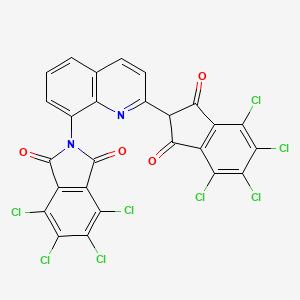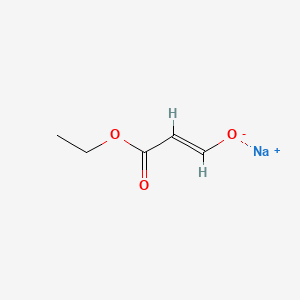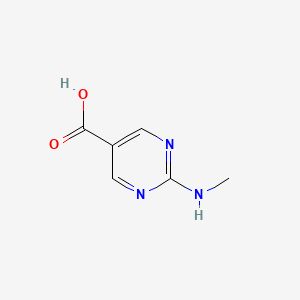
2-(Methylamino)pyrimidine-5-carboxylic acid
Vue d'ensemble
Description
2-(Methylamino)pyrimidine-5-carboxylic acid (MAPC) is an organic compound belonging to the class of pyrimidine derivatives. It is a white crystalline solid with a melting point of 101-103 °C. MAPC is widely used in scientific research due to its unique properties, including its ability to act as a catalyst in certain biochemical reactions, its low toxicity and its high solubility in water.
Applications De Recherche Scientifique
Heterocyclic Studies
2-(Methylamino)pyrimidine-5-carboxylic acid is relevant in the study of heterocyclic compounds. For instance, research has been conducted on the synthesis of thieno[2,3-d:4,5-d']dipyrimidines, a class of heterocyclic compounds, using related pyrimidine derivatives (Clark & Hitiris, 1984).
RNA Structure and Function
The compound has significance in understanding the structure and function of RNA. Research identifying new sulfur-containing pyrimidine nucleotides in Escherichia coli transfer RNA sheds light on the role of such compounds in biological systems (Carbon et al., 1968).
DNA Recognition
Studies have explored the use of pyrrole−imidazole polyamides, including derivatives of pyrimidine, for recognizing specific DNA sequences. This research expands the understanding of DNA-binding properties of such compounds (Swalley et al., 1996).
Gene Expression Inhibition
Research has been conducted on the structural activity relationship of pyrimidine derivatives as inhibitors of NF-kappaB and AP-1 gene expression. These studies are crucial in understanding the potential of such compounds in gene regulation (Palanki et al., 2000).
Diabetes Treatment
Novel pyrimidine-5-carboxamide compounds have been investigated as NNMT inhibitors for treating diabetes. This research highlights the potential therapeutic applications of these compounds in metabolic disorders (Sabnis, 2021).
Synthesis of Pyrimidine Derivatives
Studies focusing on the regioselective synthesis of various pyrimidine derivatives, including 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides, offer insights into the versatile chemical properties and potential applications of these compounds (Drev et al., 2014).
Antimicrobial Activity
Research into the synthesis of novel pyrimidine derivatives and their antimicrobial activity, such as the study on 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, is crucial for developing new therapeutic agents (Kolisnyk et al., 2015).
Hyperbranched Polyamide-Esters
The development of carboxylic acid terminated hyperbranched polyamide-esters containing pyrimidine moieties for potential applications in materials science has been explored (Shabbir et al., 2010).
Propriétés
IUPAC Name |
2-(methylamino)pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-7-6-8-2-4(3-9-6)5(10)11/h2-3H,1H3,(H,10,11)(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWXWTKPKXGUDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(C=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424708 | |
| Record name | 2-(methylamino)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylamino)pyrimidine-5-carboxylic acid | |
CAS RN |
5388-21-6 | |
| Record name | 2-(Methylamino)-5-pyrimidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5388-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(methylamino)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





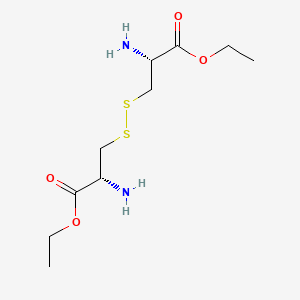
![4-Methylbenzo[d]thiazole-2(3H)-thione](/img/structure/B1588168.png)
